6-Chloro-2,3-difluorobenzaldehyde
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Overview
Description
6-Chloro-2,3-difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₃ClF₂O. It is a trisubstituted benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at the 6th, 2nd, and 3rd positions, respectively . This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2,3-difluorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination and fluorination of benzaldehyde derivatives. For instance, starting with 2,3-difluorobenzaldehyde, chlorination can be achieved using reagents like thionyl chloride (SOCl₂) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-chloro-2,3-difluorobenzoic acid.
Reduction: Formation of 6-chloro-2,3-difluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2,3-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-difluorobenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The specific pathways involved depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzaldehyde: Similar in structure but lacks the chlorine atom.
2-Chloro-6-fluorobenzaldehyde: Similar but has only one fluorine atom.
3-Chloro-2,6-difluorobenzaldehyde: Similar but with different substitution positions.
Uniqueness
6-Chloro-2,3-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in synthesizing specialized compounds that are not easily accessible through other benzaldehyde derivatives .
Properties
IUPAC Name |
6-chloro-2,3-difluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKZXQCYLHFHIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431026 |
Source
|
Record name | 6-Chloro-2,3-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797791-33-4 |
Source
|
Record name | 6-Chloro-2,3-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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